トリロバチン 2/'/'-アセテート

概要

説明

Trilobatin 2/'/'-acetate is a naturally-occurring compound found in various species of plants, fungi, and bacteria. It is a polyphenolic compound, which is a type of antioxidant that can protect cells from damage caused by free radicals. Trilobatin 2/'/'-acetate has been studied for its potential medicinal properties, such as anti-inflammatory and anti-tumor activities. It has also been studied for its potential to be used in laboratory experiments as a reagent.

科学的研究の応用

低カロリー甘味料

トリロバチンは、中国伝統の甘いお茶の植物(Rubus suavissimus S. Lee)から得られる主要な甘い化合物です。 その強い甘み、優れた味覚プロファイル、および最小限のカロリー値により、トリロバチンは、天然のジヒドロカルコン甘味料の模範となります .

抗炎症剤

トリロバチンは、抗炎症効果を含むさまざまな健康上の利点も備えています . これは、炎症を特徴とする疾患の治療に潜在的に役立つことを意味します。

血糖降下作用

トリロバチンは、血糖降下作用があることが判明しています . これにより、トリロバチンは、糖尿病や高血糖を特徴とするその他の疾患の管理において貴重なツールとなる可能性があります。

肝細胞への保護作用

研究によると、トリロバチンは、Nrf2/Keap1シグナル伝達経路を介した酸化ストレスを抑制することにより、H2O2誘導HepG2細胞に強い保護作用があることが示されています . これは、トリロバチンが、酸化ストレスによって引き起こされる肝疾患を予防するために使用される有用な抗酸化物質である可能性を示唆しています。

細胞増殖における潜在的な役割

トリロバチンによる処理は、HepG2細胞の増殖を大幅に増加させることが示されています . これは、再生医療や癌治療などの分野で潜在的な用途がある可能性を示唆しています。

生合成における役割

生化学的分析により、酵素PGT2は、フロレチンからトリロバチンへの4′- o -グリコシル化、および3-ヒドロキシフロレチンからセイボルトインへのグリコシル化を効率的に触媒することが示されました . これは、トリロバチンが特定の生合成プロセスにおいて重要な役割を果たすことを示しています。

作用機序

Target of Action

Trilobatin 2/‘/’-acetate, a natural dihydrochalcone compound, has been found to primarily target the Nrf2/ARE and IRS-1/GLUT2 signaling pathways . These pathways play vital roles in oxidative stress and insulin signaling transduction, which are crucial in the pathogenesis of type 2 diabetes mellitus (T2DM) .

Mode of Action

Trilobatin 2/‘/’-acetate interacts with its targets by activating the Nrf2/ARE signaling pathway and regulating the insulin signaling transduction pathway . It promotes Nrf2 translocation from the cytoplasm to the nucleus, increases the protein expressions of HO-1, NQO-1, and GLUT-2, and the phosphorylation levels of Akt and GSK-3 βSer 9. It also decreases the protein expressions of keap1 and the phosphorylation levels of IRS-1 Ser 307 and GSK-3 βTyr 216 .

Biochemical Pathways

The compound affects the Nrf2/ARE and IRS-1/GLUT2 signaling pathways . Activation of the Nrf2/ARE pathway leads to the transcription of antioxidant response element-dependent genes, which encode detoxifying enzymes and antioxidant proteins. This results in the reduction of reactive oxygen species and enhancement of antioxidant enzymes activities . The regulation of the IRS-1/GLUT2 pathway improves insulin resistance and promotes tolerances to exogenous glucose and insulin .

Pharmacokinetics

It’s known that the compound is derived from the leaves of lithocarpus polystachyus , suggesting that it might be absorbed through ingestion

Result of Action

Trilobatin 2/‘/’-acetate has been shown to exhibit anti-T2DM effects in KK-Ay mice . It significantly reduces high fasting blood glucose levels and insulin resistance, promotes tolerances to exogenous glucose and insulin, and regulates abnormal parameters of lipid metabolism . It also ameliorates the pancreatic islet morphology and increases the insulin expression of the islet .

Action Environment

The action of Trilobatin 2/‘/’-acetate can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the physiological state of the organism, such as the presence of oxidative stress or insulin resistance . Additionally, the compound’s stability might be influenced by storage conditions . .

将来の方向性

生化学分析

Biochemical Properties

Trilobatin 2/‘/’-acetate interacts with various enzymes and proteins. For instance, it has been found to be efficiently catalyzed by Phloretin Glycosyltransferase2 (PGT2) to form 4′-o-glycosylation of phloretin . This interaction plays a crucial role in the biosynthesis of Trilobatin 2/‘/’-acetate .

Cellular Effects

Trilobatin 2/‘/’-acetate has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to increase glucose consumption, glycogen content, and the activity of hexokinase (HK) and pyruvate kinase (PK) in insulin-resistant HepG2 cells . It also reduces the content of reactive oxygen species and enhances antioxidant enzyme activities .

Molecular Mechanism

The molecular mechanism of Trilobatin 2/‘/’-acetate involves its interaction with various biomolecules. It has been found to regulate glucose metabolism through the PI3K/Akt/GSK-3β and Nrf2/Keap-1 signaling pathways, improving insulin resistance and reducing oxidative stress .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Trilobatin 2/‘/’-acetate in laboratory settings are limited, it has been shown to have significant effects on glucose metabolism and oxidative stress over time .

Dosage Effects in Animal Models

In animal models, Trilobatin 2/‘/’-acetate has been shown to significantly reduce the high fasting blood glucose level and insulin resistance in KK-Ay diabetic mice when administered at different doses (10, 50, and 100 mg/kg/d) for 4 weeks .

Metabolic Pathways

Trilobatin 2/‘/’-acetate is involved in various metabolic pathways. It has been found to ameliorate glycogen synthesis via the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway .

Transport and Distribution

It has been found to bind to Bovine Serum Albumin (BSA), which may aid in its transport and distribution .

Subcellular Localization

It has been found to promote Nrf2 that was translocated from cytoplasm to nucleus , suggesting that it may have effects on the activity or function of specific compartments or organelles.

特性

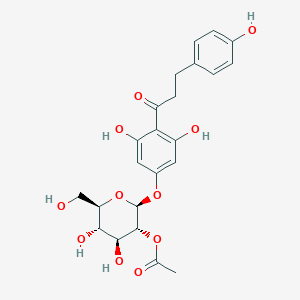

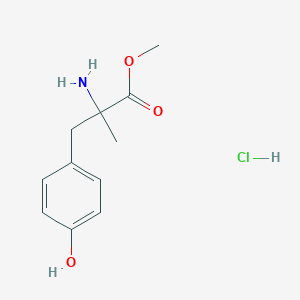

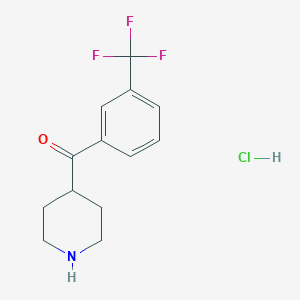

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c1-11(25)32-22-21(31)20(30)18(10-24)34-23(22)33-14-8-16(28)19(17(29)9-14)15(27)7-4-12-2-5-13(26)6-3-12/h2-3,5-6,8-9,18,20-24,26,28-31H,4,7,10H2,1H3/t18-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEAJYJXGQAYRU-DODNOZFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of trilobatin 2″-acetate?

A1: Trilobatin 2″-acetate is a novel dihydrochalcone-glucoside. While its molecular formula and weight are not explicitly provided in the abstracts, its structure was elucidated using spectroscopic methods. These methods include one- and two-dimensional nuclear magnetic resonance spectroscopy (NMR) techniques like COSY, HMQC, and HMBC []. These techniques help determine the connectivity between atoms and provide crucial information about the compound's structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)